molecular formula C26H22N3NaO8S B1260224 sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B1260224
M. Wt: 559.5 g/mol
InChI Key: GYNWGBCRJGPZJK-YPTABWCTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as Sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a useful research compound. Its molecular formula is C26H22N3NaO8S and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C26H22N3NaO8S

Molecular Weight

559.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C26H23N3O8S.Na/c1-26(2)19(24(34)35)29-22(33)17(23(29)38-26)28-21(32)16(12-7-4-3-5-8-12)27-20(31)14-11-13-9-6-10-15(30)18(13)37-25(14)36;/h3-11,16-17,19,23,30H,1-2H3,(H,27,31)(H,28,32)(H,34,35);/q;+1/p-1/t16-,17+,19-,23+;/m0./s1

InChI Key

GYNWGBCRJGPZJK-YPTABWCTSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+]

synonyms

sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate
TEI 2012
TEI-2012

Origin of Product

United States

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